N,3-diphenyl-2-propenethioamide
Description
N,3-Diphenyl-2-propenethioamide is a thioamide derivative characterized by a propenethioamide backbone substituted with phenyl groups at the N-position and the 3-position of the propene chain. Thioamides are widely explored for their antioxidant, anticancer, and enzyme-inhibitory activities, making this compound a candidate for similar pharmacological investigations .
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(E)-N,3-diphenylprop-2-enethioamide |
InChI |
InChI=1S/C15H13NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
InChI Key |
AOHWPONOODGCAY-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between N,3-diphenyl-2-propenethioamide and related thioamide derivatives:
Key Observations:
Structural Variations and Bioactivity :
- Electron-withdrawing groups (e.g., Cl, F) and hydrophilic moieties (e.g., -OH) reduce lipophilicity but may enhance target binding specificity .
- Bulky substituents like dimethylphenyl or pyridinyl groups improve anticancer activity, as seen in , where IC₅₀ values rivaled established chemotherapeutics .
Synthesis Strategies :
- Most analogs are synthesized via condensation reactions or thiourea-forming steps. This compound likely follows similar routes, utilizing phenylthioamide precursors .
Antioxidant vs. Anticareer Activity :
- Hydrazinecarbothioamides () exhibit dual antioxidant and anticancer effects, while halogenated derivatives () may prioritize antimicrobial roles due to electronegative substituents .
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